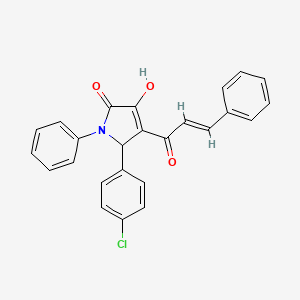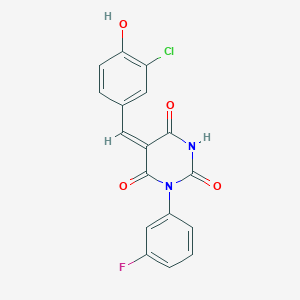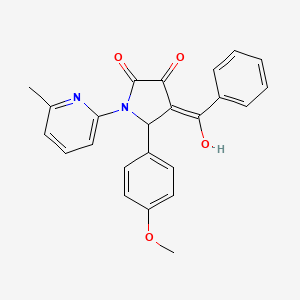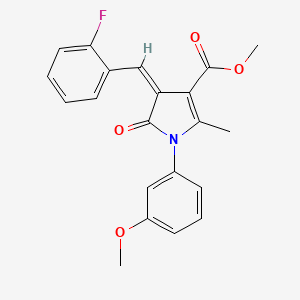![molecular formula C22H15ClN2OS B5907809 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5907809.png)
3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one, also known as chalcone derivative, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities.
作用机制
The mechanism of action of 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways and enzymes involved in the disease pathogenesis. For example, the compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. The compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic rats. Additionally, it has been reported to protect against neurotoxicity induced by oxidative stress and beta-amyloid protein in vitro and in vivo.
实验室实验的优点和局限性
One of the major advantages of using 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one in lab experiments is its high solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This makes it easy to prepare stock solutions and dilutions for various assays. However, the compound has low water solubility, which may limit its use in aqueous-based assays. Additionally, the compound has a short half-life and may require frequent dosing in in vivo studies.
未来方向
There are several future directions for the research on 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one. One of the areas of interest is the development of novel analogs with improved efficacy and selectivity. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, the compound's mechanism of action needs to be further elucidated to understand its full therapeutic potential. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
Conclusion
In conclusion, this compound is a this compound derivative that has shown promising biological activities in preclinical studies. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
合成方法
The synthesis of 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one involves the reaction of 4-chloroacetophenone, phenyl hydrazine, and 2-thiophene carboxaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid with a high yield.
科学研究应用
3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory, antioxidant, antimicrobial, anticancer, antidiabetic, and neuroprotective activities. The compound has shown promising results in preclinical studies and is currently being investigated for clinical trials.
属性
IUPAC Name |
(E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2OS/c23-18-11-8-16(9-12-18)22-17(10-13-20(26)21-7-4-14-27-21)15-25(24-22)19-5-2-1-3-6-19/h1-15H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANXYZWBGOSSRG-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=CC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C/C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5907737.png)
![ethyl 7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907740.png)
![3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5907742.png)

![1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine](/img/structure/B5907753.png)
![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5907765.png)

![4-oxo-4-({2-[(trifluoromethyl)thio]phenyl}amino)-2-butenoic acid](/img/structure/B5907778.png)
![2-(3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5907786.png)
![4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime](/img/structure/B5907794.png)


![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5907830.png)
